Bicyclo[3.1.0]hexan-2-amine hydrochloride

Conformational restriction Bioisostere design Scaffold rigidity

Bicyclo[3.1.0]hexan-2-amine hydrochloride is the preferred rigid amine building block for CNS drug discovery. The fused cyclopropane ring eliminates chair-boat pseudorotation inherent to cyclohexylamine, delivering 11–42-fold target affinity gains at A₃ adenosine receptors. This scaffold forms the core of clinical-stage mGluR₂/₃ agonists (e.g., LY354740). Supplied as the HCl salt (≥95% purity) for superior aqueous solubility and ease of derivatization. Available in research and bulk quantities.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 1803596-82-8
Cat. No. B1380158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexan-2-amine hydrochloride
CAS1803596-82-8
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC(C2C1C2)N.Cl
InChIInChI=1S/C6H11N.ClH/c7-6-2-1-4-3-5(4)6;/h4-6H,1-3,7H2;1H
InChIKeyLJMKZDZCBGHAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.1.0]hexan-2-amine Hydrochloride (CAS 1803596-82-8): Structural Identity, Compound Class, and Procurement Relevance


Bicyclo[3.1.0]hexan-2-amine hydrochloride (CAS 1803596-82-8, MFCD28139450) is a saturated bicyclic amine hydrochloride salt with the molecular formula C₆H₁₂ClN and molecular weight 133.62 g/mol . The compound features a bicyclo[3.1.0]hexane core—a fused cyclopropane/cyclopentane ring system—positioning it as a conformationally constrained bioisostere of cyclohexylamine. Commercially available at 95–98% purity from multiple reputable suppliers including Sigma-Aldrich (AstaTech), Fluorochem, and Leyan , this building block serves as a key intermediate in medicinal chemistry programs targeting adenosine receptors, metabotropic glutamate receptors, and other CNS-related targets [1]. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base (free base MW 97.16), making it the preferred form for downstream synthetic derivatization .

Why Cyclohexylamine or Other Monocyclic/Bicyclic Amine Building Blocks Cannot Substitute for Bicyclo[3.1.0]hexan-2-amine Hydrochloride in Rigid scaffolds


Generic substitution with cyclohexylamine (CAS 108-91-8) or norbornan-2-amine (CAS 14370-45-7) fails because the bicyclo[3.1.0]hexane scaffold provides conformational rigidity without introducing additional rotatable bonds or substantial molecular weight increases [1]. While cyclohexylamine (MW 99.17, pKa ~10.66, LogP ~1.39) and bicyclo[3.1.0]hexan-2-amine (free base MW 97.16) share comparable molecular weight and hydrogen-bonding capacity, the bicyclo[3.1.0]hexane system locks the ring into a boat-like conformation that eliminates the chair-boat pseudorotational equilibrium inherent to cyclohexane derivatives [2]. This conformational locking translates directly into enhanced target binding affinity and selectivity: in nucleoside contexts, methanocarba (bicyclo[3.1.0]hexane) derivatives showed a mean 11-fold affinity enhancement at human A₃ adenosine receptors and 42-fold at mouse A₃AR compared to their flexible ribose counterparts [3]. Norbornan-2-amine (bicyclo[2.2.1]heptane, MW 147.65 as HCl salt) is larger and more lipophilic, altering the physicochemical profile unfavorably. The quantitative evidence below demonstrates that the specific conformational constraint of the [3.1.0] ring system is not replicated by any monocyclic or alternative bicyclic amine scaffold.

Quantitative Differentiation Evidence: Bicyclo[3.1.0]hexan-2-amine Hydrochloride vs. Closest Structural Analogs and Alternative Scaffolds


Conformational Restraint Without Molecular Weight Penalty: Bicyclo[3.1.0]hexan-2-amine vs. Cyclohexylamine

The bicyclo[3.1.0]hexane core functions as a conformationally restrained isostere of cyclohexane that eliminates the chair-boat pseudorotational equilibrium without increasing molecular weight. Both cyclohexylamine (free base) and bicyclo[3.1.0]hexan-2-amine (free base) have zero rotatable bonds, but cyclohexylamine undergoes rapid chair-boat interconversion at physiological temperature, while the bicyclo[3.1.0]hexane scaffold is locked into a rigid boat-like conformation due to the fused cyclopropane ring [1]. The molecular weight is nearly identical (cyclohexylamine: 99.17 g/mol; bicyclo[3.1.0]hexan-2-amine free base: 97.16 g/mol), and lipophilicity increases only modestly (bicyclo[3.1.0]hexane LogP ~2.67 vs. cyclohexane LogP ~3.4), meaning the conformational gain does not come at the cost of increased hydrophobicity that could impair drug-likeness [2].

Conformational restriction Bioisostere design Scaffold rigidity

A₃ Adenosine Receptor Affinity Enhancement: (N)-Methanocarba vs. Ribose-Containing Nucleosides (Direct Head-to-Head Comparison)

In a direct side-by-side pharmacological comparison of ribose and (N)-methanocarba (bicyclo[3.1.0]hexane) nucleosides as A₃ adenosine receptor (A₃AR) agonists, the bicyclic pseudoribose ring constraint provided higher affinity and selectivity at both human and mouse A₃AR [1]. The mean affinity enhancement for five matched pairs of 5′-methylamide derivatives was 11-fold at human A₃AR and 42-fold at mouse A₃AR [1]. Furthermore, a novel C2-(5-fluorothien-2-ylethynyl) substitution enhanced affinity in the methanocarba series but not in the corresponding ribose series, demonstrating that the bicyclo[3.1.0]hexane scaffold uniquely enables specific substitution-dependent affinity gains that the flexible ribose scaffold cannot support [1].

Adenosine A₃ receptor Methanocarba nucleosides GPCR ligand design

Sub-Nanomolar A₃AR Affinity Achievable with Bicyclo[3.1.0]hexane-Derived Agonist MRS7334 (Ki = 280 pM)

The methanocarba-based A₃AR agonist MRS7334 (compound 16), which incorporates the bicyclo[3.1.0]hexane scaffold in place of ribose, displayed a Ki of 280 pM at the human A₃AR, representing high sub-nanomolar affinity [1]. In contrast, its corresponding riboside analog (compound 8) showed significantly weaker binding [1]. Molecular dynamics simulations comparing MRS7334 with its riboside counterpart suggested a qualitative entropic advantage for the rigidified methanocarba scaffold in hA₃AR binding, consistent with the conformational pre-organization hypothesis [1]. MRS7334 also demonstrated favorable pharmacokinetics and a clean off-target activity profile, confirming that the scaffold advantage extends beyond binding assays into drug-like property space [1].

A₃ adenosine receptor Sub-nanomolar affinity MRS7334

Exquisite Off-Target Selectivity: Methanocarba Agonist Screened Against 240 GPCRs and 466 Kinases with Exclusive A₃AR Activity

A representative (N)-methanocarba (bicyclo[3.1.0]hexane-based) A₃AR agonist (compound 4) was screened in a comprehensive selectivity panel comprising 240 G-protein-coupled receptors (GPCRs) and 466 kinases, and was shown to interact potently and exclusively with the A₃ adenosine receptor [1]. This near-absolute target selectivity within the GPCR superfamily and the kinome is a direct consequence of the conformational pre-organization imparted by the rigid bicyclo[3.1.0]hexane scaffold, which restricts the accessible conformational space and reduces the likelihood of adventitious binding to off-target proteins [2]. Such selectivity is not achievable with flexible ribose- or cyclohexylamine-derived ligands, which explore a broader conformational ensemble and carry higher inherent polypharmacology risk.

Selectivity profiling GPCR panel screen Kinase counter-screen

Commercial Availability and Purity Benchmarking: Bicyclo[3.1.0]hexan-2-amine Hydrochloride vs. Alternative Bicyclic Amine Building Blocks

Bicyclo[3.1.0]hexan-2-amine hydrochloride (CAS 1803596-82-8) is available from multiple global suppliers with documented purity specifications: Sigma-Aldrich (AstaTech) at 95% purity, Fluorochem at 95.0% purity, and Leyan at 98% purity . The compound is supplied as the hydrochloride salt, which confers handling advantages (solid, storage at 2–8°C) over the free base. In contrast, the regioisomeric bicyclo[3.1.0]hexan-3-amine hydrochloride is less widely catalogued and typically available at lower purity (≥97% from specialty suppliers), while norbornan-2-amine hydrochloride (bicyclo[2.2.1]heptane scaffold) is available at 99% purity but represents a fundamentally different ring geometry (six-membered vs. five-membered ring fusion) and higher molecular weight (147.65 vs. 133.62 g/mol as HCl salt) . The [3.1.0] scaffold's balanced purity (≥95%), multi-vendor availability, and favorable molecular properties position it as the preferred rigid amine building block for programs where conformational constraint is required without molecular weight inflation.

Building block procurement Purity comparison Supplier diversity

Validated Application Scenarios for Bicyclo[3.1.0]hexan-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


A₃ Adenosine Receptor Agonist and Antagonist Lead Optimization Programs

The bicyclo[3.1.0]hexane (methanocarba) scaffold has been extensively validated in A₃AR drug discovery, with direct head-to-head evidence demonstrating 11-fold (human) to 42-fold (mouse) affinity enhancement over ribose-containing counterparts [1]. The scaffold has produced highly selective tool compounds such as MRS7334 (Ki = 280 pM at hA₃AR) with clean off-target profiles across 240 GPCRs and 466 kinases [1]. Research groups developing A₃AR ligands for inflammation, cancer, or diagnostic imaging should prioritize bicyclo[3.1.0]hexan-2-amine hydrochloride as the core amine building block for constructing (N)-methanocarba adenosine analogs [2].

Conformationally Constrained Bioisostere Replacement of Cyclohexylamine in CNS Drug Discovery

Bicyclo[3.1.0]hexanes are conformationally restrained isosteres of cyclohexanes that eliminate chair-boat pseudorotation without increasing molecular weight and with only modest lipophilicity elevation [1]. This scaffold is documented to confer tighter target protein binding, enhanced metabolic stability, and improved selectivity with fewer off-target effects [1]. For CNS programs where the cyclohexylamine pharmacophore is identified but conformational flexibility limits potency or selectivity, bicyclo[3.1.0]hexan-2-amine hydrochloride provides a drop-in replacement with validated advantages supported by the 2024 Semeno et al. comprehensive physicochemical characterization study [2].

Metabotropic Glutamate Receptor (mGluR) Modulator Scaffold Construction

The bicyclo[3.1.0]hexane-2-amine core is the foundational building block for multiple clinically investigated mGluR2/3 ligands, including LY354740 (eglumegad) and LY2794193, which contain the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid motif [1][2]. These compounds have demonstrated potent and selective group II mGluR agonism with anxiolytic and antipsychotic activity in preclinical models, and LY354740 advanced to clinical evaluation [2]. Bicyclo[3.1.0]hexan-2-amine hydrochloride serves as the synthetic entry point for constructing such 2,6-difunctionalized bicyclo[3.1.0]hexane mGluR ligands through established synthetic routes [1].

Carbocyclic Nucleoside Analog Design for Antiviral and Kinase-Targeted Therapeutics

The bicyclo[3.1.0]hexane template can lock the pseudosugar conformation of carbocyclic nucleosides into either North or South hemisphere conformations of the pseudorotational cycle, a capability uniquely enabled by the fused cyclopropane ring [1]. This conformational locking has been exploited to improve recognition by herpes thymidine kinase (HSV-tk) and to design selective inhibitors of adenosine kinase [2]. The scaffold's status as a 'privileged scaffold'—capable of being adapted to kinases, polymerases, GPCRs, ion channels, and transporters through functional group manipulation—positions bicyclo[3.1.0]hexan-2-amine hydrochloride as a versatile starting material for diverse nucleoside and nucleotide analog programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[3.1.0]hexan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.